![molecular formula C16H17ClN2O4S B3443046 ethyl (2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3443046.png)
ethyl (2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate
Overview
Description
Ethyl (2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest due to its potential applications in the field of medicine, particularly in the treatment of certain diseases.
Scientific Research Applications
Herbicidal Applications
This compound has been used in the synthesis of herbicidal ionic liquids . The herbicidal activity of these compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
Antitumor Activity
A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) exhibited pronounced antitumor activity .
Biological Activities
Thiazoles, which include the thiazole ring present in this compound, have been found in many potent biologically active compounds . These include antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antibacterial Activity
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives, which can be synthesized from this compound, have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Chemical Synthesis
This compound has been used in chemical synthesis . It can be used to synthesize other compounds with diverse applications.
Synthesis of Thiazolidinone and β-Lactam
2-(4-Chloro-3-methylphenoxy)acetohydrazide, derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, has been used in the synthesis of thiazolidinone and β-lactam .
properties
IUPAC Name |
ethyl 2-[2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-3-22-15(21)7-11-9-24-16(18-11)19-14(20)8-23-12-4-5-13(17)10(2)6-12/h4-6,9H,3,7-8H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPJWVNVPFSWBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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